
1,4-dibromo-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-3,3-dimethylbutan-2-one (DBDMB) is a brominated organic compound belonging to the class of compounds known as brominated alkylbutanones. It is a colorless liquid with a strong odor, and is commonly used as a flame retardant, antifungal, and insecticide. It is also used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals. In addition, DBDMB has been used in scientific research applications, particularly in studies of the biochemical and physiological effects of brominated compounds on living organisms.
Wissenschaftliche Forschungsanwendungen
1,4-dibromo-3,3-dimethylbutan-2-one has been used in scientific research for a variety of applications. It has been used to study the biochemical and physiological effects of brominated compounds on living organisms. For example, 1,4-dibromo-3,3-dimethylbutan-2-one has been used to investigate the effects of brominated compounds on the development of cancer cells, as well as their potential as endocrine disruptors. In addition, 1,4-dibromo-3,3-dimethylbutan-2-one has been used in studies of toxicity, mutagenicity, and teratogenicity of brominated compounds.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-3,3-dimethylbutan-2-one is not fully understood. However, it is believed that the compound functions as an inhibitor of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. In addition, 1,4-dibromo-3,3-dimethylbutan-2-one is thought to interfere with the production of reactive oxygen species, which can lead to cell death. Finally, 1,4-dibromo-3,3-dimethylbutan-2-one is believed to bind to specific proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects
1,4-dibromo-3,3-dimethylbutan-2-one has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,4-dibromo-3,3-dimethylbutan-2-one has been shown to cause liver and kidney damage, as well as reproductive toxicity. In addition, 1,4-dibromo-3,3-dimethylbutan-2-one has been shown to cause endocrine disruption, leading to changes in hormone levels. Finally, 1,4-dibromo-3,3-dimethylbutan-2-one has been shown to cause oxidative stress, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,4-dibromo-3,3-dimethylbutan-2-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive compared to other brominated compounds. Finally, it has a low toxicity profile and is not considered hazardous. However, there are some limitations to using 1,4-dibromo-3,3-dimethylbutan-2-one in laboratory experiments. First, the compound is volatile and has a strong odor, making it difficult to work with in enclosed spaces. Second, the compound is not water soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 1,4-dibromo-3,3-dimethylbutan-2-one. First, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on living organisms. Second, research is needed to develop methods for synthesizing 1,4-dibromo-3,3-dimethylbutan-2-one in a more efficient and cost-effective manner. Finally, research is needed to develop methods for removing 1,4-dibromo-3,3-dimethylbutan-2-one from the environment, as it is a persistent organic pollutant.
Synthesemethoden
1,4-dibromo-3,3-dimethylbutan-2-one is synthesized using a reaction between bromine and dimethylbutanone. The reaction is conducted in an aqueous solution and produces 1,4-dibromo-3,3-dimethylbutan-2-one as a by-product. The reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 1-2 hours.
Eigenschaften
IUPAC Name |
1,4-dibromo-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYOTPRTVKEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-3,3-dimethylbutan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


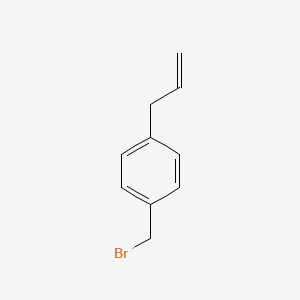
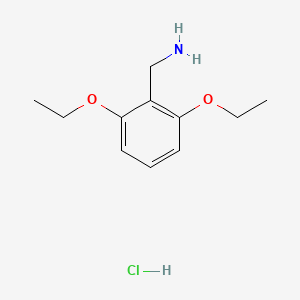
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)

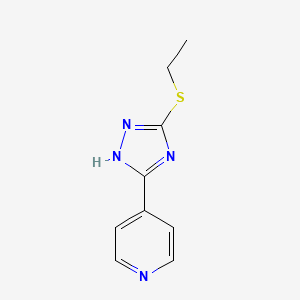

![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
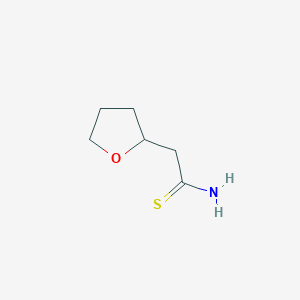
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)

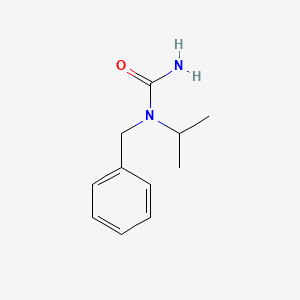

![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)